3-AMINOPHENYL-3'-PYRYDYLKETON
Overview
Description
3-AMINOPHENYL-3'-PYRYDYLKETON is an organic compound that features a pyridine ring substituted with a 3-aminobenzoyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and aminobenzoyl moieties allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-AMINOPHENYL-3'-PYRYDYLKETON typically involves the acylation of pyridine derivatives. One common method is the Friedel-Crafts acylation, where pyridine reacts with 3-aminobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-AMINOPHENYL-3'-PYRYDYLKETON undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the aminobenzoyl group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amines or reduced benzoyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-AMINOPHENYL-3'-PYRYDYLKETON has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-AMINOPHENYL-3'-PYRYDYLKETON involves its interaction with specific molecular targets. The aminobenzoyl group can form hydrogen bonds and other interactions with biological molecules, while the pyridine ring can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
3-Aminopyridine: Lacks the benzoyl group, resulting in different reactivity and biological activity.
3-Benzoylpyridine: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
3-(4-Aminobenzoyl)pyridine: Similar structure but with the amino group in a different position, leading to variations in chemical and biological properties.
Uniqueness: 3-AMINOPHENYL-3'-PYRYDYLKETON is unique due to the specific positioning of the aminobenzoyl group, which allows for distinct chemical reactivity and biological interactions. This compound’s dual functional groups enable it to participate in a wide range of reactions and applications, making it a versatile and valuable molecule in research and industry .
Properties
CAS No. |
79568-06-2 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(3-aminophenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H10N2O/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H,13H2 |
InChI Key |
FOHMCNMHVRYMAK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CN=CC=C2 |
Pictograms |
Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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